1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246256
InChI: InChI=1S/C11H20O2S/c1-4-5-9-6-11(7-9,10(12)13)14-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H20O2S
Molecular Weight: 216.34 g/mol

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC18246256

Molecular Formula: C11H20O2S

Molecular Weight: 216.34 g/mol

* For research use only. Not for human or veterinary use.

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C11H20O2S
Molecular Weight 216.34 g/mol
IUPAC Name 1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H20O2S/c1-4-5-9-6-11(7-9,10(12)13)14-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)
Standard InChI Key LFGGBHZKTSHWLI-UHFFFAOYSA-N
Canonical SMILES CCCC1CC(C1)(C(=O)O)SC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its angle strain and conformational rigidity. At position 1 of the ring, a carboxylic acid group (-COOH) and an isopropylthio (-S-iPr) substituent are bonded to the same carbon atom, while a propyl chain (-CH₂CH₂CH₃) occupies position 3. This arrangement creates a sterically crowded environment, influencing reactivity and physical properties.

The canonical SMILES notation, CCCC1CC(C1)(C(=O)O)SC(C)C, encodes the connectivity of atoms, highlighting the branched isopropylthio group (SC(C)C) and the linear propyl chain (CCCC). The InChIKey, LFGGBHZKTSHWLI-UHFFFAOYSA-N, serves as a unique identifier in chemical databases, enabling precise tracking of research involving this compound.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₀O₂S
Molecular Weight216.34 g/mol
IUPAC Name1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid
XLogP3-AA (Predicted)~3.2 (estimated via analogs)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors2 (carboxylic acid C=O, S)

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategies

The primary synthesis route involves nucleophilic substitution on a pre-functionalized cyclobutane precursor. A common approach reacts a cyclobutane derivative bearing a leaving group (e.g., bromide or tosylate) at position 1 with isopropylthiol (HS-iPr) in the presence of a base such as potassium carbonate. The base deprotonates the thiol, enhancing its nucleophilicity and facilitating displacement of the leaving group.

For example:
Cyclobutane-X+HS-iPrBaseCyclobutane-S-iPr+HX\text{Cyclobutane-X} + \text{HS-iPr} \xrightarrow{\text{Base}} \text{Cyclobutane-S-iPr} + \text{HX}
where X = Br, OTs, etc.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • δ 1.0–1.4 ppm: Methyl protons from isopropyl and propyl groups.

    • δ 2.5–3.0 ppm: Methine proton adjacent to the sulfur atom.

    • δ 11–12 ppm: Carboxylic acid proton (broad singlet).

  • ¹³C NMR:

    • δ 180 ppm: Carboxylic acid carbonyl carbon.

    • δ 35–45 ppm: Cyclobutane ring carbons.

    • δ 22–25 ppm: Methyl carbons of isopropyl group.

Mass Spectrometry

The ESI-MS spectrum exhibits a molecular ion peak at m/z 216.34 ([M]⁺), with fragmentation patterns revealing loss of CO₂ (m/z 172) and cleavage of the isopropylthio group (m/z 133).

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Cyclobutane Derivatives

CompoundMolecular FormulaKey Functional GroupsPotential Use
1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acidC₁₁H₂₀O₂S-COOH, -S-iPr, -C₃H₇Drug intermediates
1-Ethyl-2-propylcyclobutane-1-carboxylic acid C₁₀H₁₈O₂-COOH, -C₂H₅, -C₃H₇Polymer additives
1-Cyclopropylcyclobutane-1-carboxylic acid C₈H₁₂O₂-COOH, cyclopropylAntibiotic research

Future Research Priorities

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral drug discovery.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize bioactivity.

  • Computational Modeling: Use DFT calculations to predict reactivity and supramolecular interactions.

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